molecular formula C9H5ClO3 B1629731 6-Chloro-1-benzofuran-7-carboxylic acid CAS No. 379230-47-4

6-Chloro-1-benzofuran-7-carboxylic acid

Cat. No. B1629731
CAS RN: 379230-47-4
M. Wt: 196.58 g/mol
InChI Key: BPHNVHYYTFDGHU-UHFFFAOYSA-N
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Description

6-Chloro-1-benzofuran-7-carboxylic acid is an organic compound with the molecular formula C9H5ClO3 . It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring .


Synthesis Analysis

Benzofuran compounds are synthesized using various methods. One of the most common methods involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring . The InChI code for this compound is 1S/C9H5ClO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4H, (H,11,12) .


Chemical Reactions Analysis

Benzofuran compounds, including this compound, can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 196.59 .

Scientific Research Applications

Synthesis and Coordination Reactions

6-Chloro-1-benzofuran-7-carboxylic acid has been implicated in the synthesis of benzofuro[3,2-c]pyridine compounds through a series of chemical reactions. These compounds have been utilized in the preparation of complexes with metals like copper and cobalt, demonstrating the title compound's role in coordination chemistry. Both prepared complexes showed high thermal stability, indicating potential applications in materials science (Mojumdar, Šimon, & Krutošíková, 2009).

Molecular Docking and Biological Activities

Studies on derivatives of benzofuran-carboxylic acids, including this compound, have shown promising results in molecular docking analysis, suggesting potential inhibitor effects against cancer and microbial diseases. This research underscores the importance of the compound in drug discovery, highlighting its applications in developing new therapeutic agents (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

Antimicrobial Evaluation

Amide derivatives of benzodifuran-2-carboxylic acid, a compound closely related to this compound, have been synthesized and evaluated for their antimicrobial activity. This study provides a foundation for the development of new antimicrobial agents, showcasing the compound's potential in addressing bacterial and fungal infections (Soni & Soman, 2014).

Synthesis of C-Nucleosides

Research involving this compound also extends to the synthesis of C-nucleosides, indicating its utility in creating novel nucleoside analogs. Such compounds have potential applications in medicinal chemistry and drug development, highlighting the versatility of this compound in synthetic organic chemistry (Katagiri, Haneda, Niwa, & Kato, 1985).

Electrochemical Synthesis

An electrochemical study involving derivatives related to this compound demonstrated the feasibility of electrochemical synthesis of new benzofuran derivatives. This approach offers a green and efficient method for the synthesis of benzofuran compounds, which could have applications in various fields, including organic electronics and pharmacology (Moghaddam et al., 2006).

Safety and Hazards

6-Chloro-1-benzofuran-7-carboxylic acid can cause serious eye irritation, making eye protection essential during handling . It may also cause respiratory irritation, implying that adequate ventilation should be ensured in areas where the substance is used .

Future Directions

Benzofuran compounds, including 6-Chloro-1-benzofuran-7-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Therefore, seeking effective and low-toxic antifungal drugs has become the focus of current research .

properties

IUPAC Name

6-chloro-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHNVHYYTFDGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622830
Record name 6-Chloro-1-benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

379230-47-4
Record name 6-Chloro-1-benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-benzofuran-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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